1-(2-Fluoro-4-methoxyphenyl)prop-2-EN-1-amine
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Overview
Description
1-(2-Fluoro-4-methoxyphenyl)prop-2-EN-1-amine is an organic compound with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol . This compound is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a prop-2-en-1-amine moiety. It is primarily used in research and development within the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-4-methoxyphenyl)prop-2-EN-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methoxybenzaldehyde and propargylamine.
Condensation Reaction: The aldehyde group of 2-fluoro-4-methoxybenzaldehyde reacts with propargylamine in the presence of a base such as sodium hydroxide to form an imine intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-4-methoxyphenyl)prop-2-EN-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, sodium ethoxide.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(2-Fluoro-4-methoxyphenyl)prop-2-EN-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-methoxyphenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluoro-4-methoxyphenyl)prop-2-EN-1-one: Similar structure but with a ketone group instead of an amine.
1-(2-Fluoro-4-methoxyphenyl)prop-2-EN-1-ol: Similar structure but with a hydroxyl group instead of an amine.
1-(2-Fluoro-4-methoxyphenyl)prop-2-EN-1-thiol: Similar structure but with a thiol group instead of an amine.
Uniqueness
1-(2-Fluoro-4-methoxyphenyl)prop-2-EN-1-amine is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C10H12FNO |
---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
1-(2-fluoro-4-methoxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H12FNO/c1-3-10(12)8-5-4-7(13-2)6-9(8)11/h3-6,10H,1,12H2,2H3 |
InChI Key |
SVXOYOLZMIEELY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C=C)N)F |
Origin of Product |
United States |
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